molecular formula C7H4ClF4N B1412181 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227594-70-8

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412181
CAS No.: 1227594-70-8
M. Wt: 213.56 g/mol
InChI Key: BFCXJPYVSHCWQI-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into the pyridine ring imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor® under controlled conditions . Another method includes the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .

Scientific Research Applications

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, affecting various pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane properties .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness: 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of a chloromethyl group with fluorine and trifluoromethyl groups on the pyridine ring enhances its chemical stability and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXJPYVSHCWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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